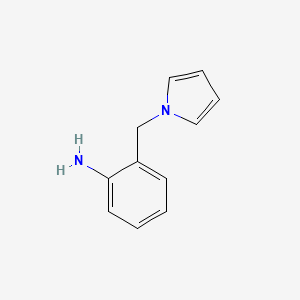

1-(o-Aminobenzyl)pyrrole

Description

Significance of Substituted Pyrroles as Fundamental Heterocyclic Scaffolds in Chemical Research

Substituted pyrroles are a cornerstone of heterocyclic chemistry, a field with wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. researchgate.netsigmaaldrich.com The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure found in numerous natural products and synthetic compounds with significant biological activity. sigmaaldrich.commdpi.comrsc.org Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. mdpi.com

The versatility of the pyrrole scaffold allows for the introduction of various substituents, leading to a vast library of derivatives with diverse electronic and steric properties. bohrium.com This structural diversity is crucial for the development of new therapeutic agents, as different substitution patterns can fine-tune the pharmacological profile of a molecule. bohrium.combohrium.com For instance, substituted pyrroles are key components in drugs with anti-cancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.govnih.gov The development of efficient synthetic methodologies to create polysubstituted pyrroles remains an active area of research, with methods like the Paal-Knorr synthesis and various metal-catalyzed reactions being continuously refined. bohrium.comorganic-chemistry.org

Research Context of 1-(o-Aminobenzyl)pyrrole: A Bifunctional Aromatic-Heterocyclic Platform

Within the broad family of substituted pyrroles, this compound emerges as a compound of particular interest due to its bifunctional nature. It incorporates both a pyrrole ring and an aminobenzyl group, creating a platform with two distinct reactive sites. researchgate.net Such bifunctional molecules are valuable building blocks in organic synthesis, enabling the construction of more complex molecular architectures through sequential or cascade reactions. researchgate.netrsc.org

The presence of the primary amine on the benzyl (B1604629) substituent and the reactive positions on the pyrrole ring allows for a range of chemical transformations. This dual reactivity makes this compound a versatile precursor for the synthesis of fused heterocyclic systems, which are often associated with interesting pharmacological properties. The strategic positioning of the amino group ortho to the point of attachment to the pyrrole nitrogen facilitates intramolecular reactions, leading to the formation of novel polycyclic structures. The study of such bifunctional platforms is crucial for expanding the chemical space accessible to medicinal chemists and for the discovery of new molecular entities with potential therapeutic applications. researchgate.net

Compound Data

| Property | Value |

| IUPAC Name | 2-(1H-pyrrol-1-ylmethyl)aniline |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 22114-17-2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-(pyrrol-1-ylmethyl)aniline |

InChI |

InChI=1S/C11H12N2/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9,12H2 |

InChI Key |

WWCPSSAMKSJDBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2)N |

Origin of Product |

United States |

Synthetic Strategies for 1 O Aminobenzyl Pyrrole

Conventional Methodologies for Pyrrole (B145914) Annulation and N-Substitution

Classical methods for pyrrole synthesis have long been the cornerstone of heterocyclic chemistry, providing robust and versatile pathways to a wide array of pyrrole derivatives.

Paal-Knorr Condensation and Analogous Approaches

The Paal-Knorr synthesis is a widely utilized and straightforward method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). researchgate.netwikipedia.org For the synthesis of 1-(o-Aminobenzyl)pyrrole, this would entail the reaction of a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or its synthetic equivalent 2,5-dimethoxytetrahydrofuran (B146720), with o-aminobenzylamine. researchgate.netrgmcet.edu.in The reaction is typically carried out under neutral or weakly acidic conditions, and the addition of a mild acid like acetic acid can accelerate the reaction. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The versatility of this reaction allows for the use of a broad range of primary amines, making it a highly plausible route for the synthesis of this compound. researchgate.net A variation of this method, the Clauson-Kaas reaction, utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate, which react with primary amines under acidic conditions. organic-chemistry.org

A notable example that supports the feasibility of this approach is the synthesis of 1-(4-bromobenzyl)-1H-pyrrole, which was achieved by condensing 4-bromobenzylamine (B181089) with 2,5-dimethoxytetrahydrofuran in a neutral aqueous mixture of acetic acid and pyridine. semanticscholar.org This precedent strongly suggests that a similar reaction with o-aminobenzylamine would proceed analogously to furnish the desired product.

| Reactants | Reagents/Conditions | Product | Reference |

| 1,4-Dicarbonyl Compound, Primary Amine | Neutral or weakly acidic conditions (e.g., acetic acid) | N-Substituted Pyrrole | organic-chemistry.org |

| 2,5-Dimethoxytetrahydrofuran, o-Aminobenzylamine | Acetic acid/pyridine | This compound (Plausible) | semanticscholar.org |

Knorr and Hantzsch Pyrrole Syntheses in the Context of Substituted Pyrroles

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino ketone with a β-ketoester or another activated methylene (B1212753) compound. wikipedia.orgwikipedia.org This method is particularly useful for the synthesis of polysubstituted pyrroles. While not a direct route to N-substituted pyrroles like this compound in its primary form, modifications and subsequent N-alkylation steps could potentially be employed.

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org Similar to the Knorr synthesis, the direct synthesis of this compound via the Hantzsch method is not straightforward, as it typically yields pyrroles with substituents at the carbon positions of the ring. However, the resulting pyrrole could be N-benzylated in a subsequent step.

Alternative Cyclization Pathways for Pyrrole Ring Formation (e.g., Piloty-Robinson, Barton-Zard, Van Leusen)

Other classical methods for pyrrole ring formation include the Piloty-Robinson, Barton-Zard, and Van Leusen syntheses.

Piloty-Robinson Pyrrole Synthesis: This reaction involves the thermolysis of azines of enolizable ketones in the presence of an acid catalyst to form pyrroles. While effective for certain substitution patterns, its application to the synthesis of this compound is not direct.

Barton-Zard Pyrrole Synthesis: This method provides a route to pyrroles from the reaction of a nitroalkene with an isocyanoacetate. pharmaguideline.com This approach is particularly useful for the synthesis of pyrroles with specific substitution patterns on the carbon atoms of the ring.

Van Leusen Pyrrole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone in the presence of a base to form the pyrrole ring.

While these methods are important in the broader context of pyrrole synthesis, their direct applicability to the one-step synthesis of this compound is limited compared to the Paal-Knorr condensation.

Contemporary Catalytic Routes to this compound and Related N-Arylpyrroles

Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Transition Metal-Mediated Transformations (e.g., Ruthenium, Palladium, Copper, Iron, Platinum)

Transition metal catalysis has emerged as a powerful tool for the synthesis of N-substituted pyrroles.

Ruthenium: Ruthenium-catalyzed reactions, such as the reductive amination of biomass-derived aldehydes and ketones, have been developed for the synthesis of primary amines and could potentially be adapted for the synthesis of N-substituted pyrroles. mdpi.com

Palladium: Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds. While often employed for N-arylation, similar methodologies could potentially be developed for N-benzylation.

Copper: Copper-catalyzed reactions have been employed in the synthesis of N-substituted pyrroles. For instance, a copper-catalyzed tandem oxidative cyclization/1,2-amino migration of enamino esters provides access to aminomethyl-substituted pyrroles. researchgate.net

Iron: Iron(III) chloride has been shown to be an effective and economical catalyst for the Paal-Knorr synthesis of N-substituted pyrroles in water, offering a green and practical alternative to traditional methods. researchgate.net

Platinum: While less common for pyrrole synthesis, platinum catalysts have been used in the synthesis of related nitrogen heterocycles.

A plausible and efficient route to this compound using transition metal catalysis would be a two-step sequence involving the N-alkylation of pyrrole with o-nitrobenzyl bromide, followed by the reduction of the nitro group. The initial N-alkylation can be achieved under basic conditions, and the subsequent reduction of the nitro group is a standard transformation that can be accomplished using various reducing agents, including catalytic hydrogenation with palladium on carbon. ijprs.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. N-Alkylation | Pyrrole, o-Nitrobenzyl bromide | Base (e.g., K2CO3) in a suitable solvent (e.g., DMF) | 1-(o-Nitrobenzyl)pyrrole |

| 2. Reduction | 1-(o-Nitrobenzyl)pyrrole | H2, Pd/C or other reducing agents | This compound |

Metal-Free and One-Pot Synthetic Protocols for Pyrroles

In recent years, there has been a growing interest in the development of metal-free and one-pot synthetic methods for the construction of heterocyclic compounds, driven by the principles of green chemistry. An expeditious synthesis of N-substituted pyrroles has been developed by reacting 2,5-dimethoxytetrahydrofuran with various amines using microwave irradiation in the presence of molecular iodine as a catalyst under solvent-free conditions. prepchem.com This method offers high yields and short reaction times.

Another approach is the intermolecular redox amination, which can form N-alkyl pyrroles. For instance, a variety of aldehydes and ketones undergo redox amination with 3-pyrrolines in the presence of a mild Brønsted acid catalyst. nih.gov While direct reductive amination of pyrrole with o-aminobenzaldehyde is less common due to the lower nucleophilicity of the pyrrole nitrogen, this strategy could be explored under optimized conditions.

Strategic Incorporation of the o-Aminobenzyl Moiety into Pyrrole Scaffolds

The incorporation of the o-aminobenzyl group onto a pyrrole ring is a key challenge that can be addressed through several strategic pathways. These strategies primarily involve either the direct alkylation of pyrrole with a suitable benzyl (B1604629) derivative or the formation of the pyrrole ring from an appropriately substituted amine precursor.

One common and effective strategy is the N-alkylation of pyrrole . This method typically involves the deprotonation of pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile. semanticscholar.org The resulting anion is subsequently reacted with an electrophilic benzyl species. To arrive at the target compound, a synthon like o-nitrobenzyl halide is often employed. The nitro group serves as a masked form of the amine, deactivating the benzene (B151609) ring towards unwanted side reactions and preventing the amine from interfering with the alkylation step. The synthesis proceeds via nucleophilic substitution, followed by the reduction of the nitro group to the desired primary amine.

Illustrative N-Alkylation Strategy:

Deprotonation: Pyrrole is treated with a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the potassium or sodium salt of pyrrole. semanticscholar.org

Alkylation: The pyrrolide salt is reacted with o-nitrobenzyl bromide. The pyrrolide anion displaces the bromide ion to form 1-(o-nitrobenzyl)pyrrole.

Reduction: The nitro group of 1-(o-nitrobenzyl)pyrrole is reduced to a primary amine using standard methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, HCl), to yield this compound.

A second major strategy involves the formation of the pyrrole ring using a precursor that already contains the aminobenzyl fragment. The Paal-Knorr synthesis is a cornerstone of this approach, involving the condensation of a primary amine with a 1,4-dicarbonyl compound. organic-chemistry.orgsemanticscholar.org In this context, o-aminobenzylamine would be the primary amine of choice. However, the presence of two amine groups in this starting material (the primary benzylic amine and the aromatic aniline-type amine) can lead to complications, such as double condensation or polymerization. Therefore, selective protection of the aromatic amine is often necessary before the Paal-Knorr condensation.

Illustrative Paal-Knorr Strategy:

Precursor Synthesis: An o-aminobenzylamine derivative where the aromatic amine is protected (e.g., as a carbamate) is synthesized.

Condensation: The protected o-aminobenzylamine is reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione or 2,5-dimethoxytetrahydrofuran, typically under acidic or neutral conditions, to form the N-substituted pyrrole ring. organic-chemistry.org

Deprotection: The protecting group on the aromatic amine is removed under appropriate conditions to furnish the final product, this compound.

These strategies highlight the synthetic dichotomy: either building the substituent onto the heterocycle or constructing the heterocycle from a pre-functionalized building block. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Orthogonal Protecting Group Chemistry for Amines and Pyrroles in Complex Synthetic Sequences

In multi-step syntheses involving molecules like this compound, which possess multiple reactive sites, the use of protecting groups is fundamental. neliti.com The pyrrole ring is susceptible to oxidation and polymerization under acidic conditions, while the aromatic amine is basic and nucleophilic. semanticscholar.org Orthogonal protecting group chemistry allows for the selective masking and demasking of different functional groups, enabling specific transformations at one site without affecting another. wikipedia.org An orthogonal set of protecting groups is defined by their ability to be removed under distinct chemical conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis). wikipedia.orgjocpr.com

For a complex synthesis involving an aminobenzylpyrrole core, one might need to protect both the aromatic amine and the pyrrole ring itself, depending on the subsequent reaction conditions.

Key Protecting Groups for Amines and Pyrroles:

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |

| Aromatic Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) neliti.com |

| Aromatic Amine | Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Aromatic Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) neliti.comwikipedia.org |

| Pyrrole Nitrogen | Benzenesulfonyl | Bes | Reductive cleavage (e.g., Mg/MeOH) |

| Pyrrole Nitrogen | p-Toluenesulfonyl | Ts (Tosyl) | Reductive cleavage; strong base (e.g., NaOH) |

| Pyrrole Nitrogen | 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride (B91410) ion (e.g., TBAF); strong acid |

The strategic application of these groups is demonstrated in orthogonal protection schemes. For instance, if a synthetic route requires a base-catalyzed reaction elsewhere in the molecule, the aromatic amine could be protected as a Boc group, which is stable to base. If a subsequent step involves an acid-catalyzed reaction, the Boc group could be selectively removed, leaving other protecting groups, such as a Cbz or Fmoc group on another amine, intact.

Example of an Orthogonal Strategy:

Consider a scenario where the aromatic amine of this compound needs to be acylated, but a later step in the synthesis requires acidic conditions that could damage the pyrrole ring.

Dual Protection: The aromatic amine is protected with a base-labile Fmoc group, and the pyrrole ring is protected with an acid-labile Boc group (as N-Boc-pyrrole, which is less common but illustrative) or a more robust group like Tosyl .

Selective Deprotection and Modification: The Fmoc group is selectively removed using a mild base like piperidine, freeing the aromatic amine for acylation. The pyrrole's protecting group (Tosyl) remains unaffected.

Final Deprotection: After further transformations, the tosyl group on the pyrrole can be removed under its specific cleavage conditions, which would not affect the newly installed acyl group.

This orthogonal approach ensures high chemoselectivity, preventing undesired side reactions and maximizing yields in the synthesis of complex molecules built upon the this compound scaffold. jocpr.com

Chemical Reactivity and Transformational Chemistry of 1 O Aminobenzyl Pyrrole

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Nucleus

The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comlibretexts.org The nitrogen atom's lone pair is delocalized into the ring, which increases the electron density of the ring carbons and activates them for electrophilic attack. libretexts.orglibretexts.org

In general, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 (α) position. pearson.comonlineorganicchemistrytutor.comstudy.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate (σ-complex) formed upon attack at this position, where the positive charge can be delocalized over more atoms, including the nitrogen. onlineorganicchemistrytutor.comstudy.com Attack at the C3 (β) position results in a less stable intermediate. onlineorganicchemistrytutor.com

For 1-(o-Aminobenzyl)pyrrole, the N-substituent is a benzyl (B1604629) group, which is generally considered to be weakly activating and ortho, para-directing. However, in the context of the highly activated pyrrole ring, its electronic effect on the positional selectivity is likely to be minimal compared to the inherent preference for C2 substitution. The primary role of the N-benzyl group is steric hindrance, which could potentially influence the approach of the electrophile.

Therefore, it is expected that electrophilic aromatic substitution reactions on this compound will predominantly occur at the C2 and C5 positions of the pyrrole ring. If these positions are blocked, substitution may then occur at the C3 and C4 positions.

| Position of Electrophilic Attack | Relative Stability of Intermediate | Expected Major Product(s) |

|---|---|---|

| C2 (α-position) | More stable (charge delocalized over more atoms) | 2-Substituted-1-(o-aminobenzyl)pyrrole |

| C3 (β-position) | Less stable | Minor or no product |

Cycloaddition Chemistry of Pyrroles, Relevant to this compound Derivatives

Due to its aromatic character, pyrrole is generally a reluctant participant in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.orgnih.gov The delocalization of the nitrogen's lone pair electrons, which contributes to the aromatic sextet, reduces the dienic character of the pyrrole ring. libretexts.org

Despite their inherent aromatic stability, pyrroles can be induced to participate in cycloaddition reactions under certain conditions. N-substitution with electron-withdrawing groups can enhance the dienic character of the pyrrole ring and facilitate Diels-Alder reactions. ucla.edu While the N-benzyl group in this compound is not strongly electron-withdrawing, modifications to the molecule, such as acylation of the amino group, could potentially increase its reactivity in cycloadditions.

Pyrroles can also undergo [2+1]-cycloaddition reactions with carbenes. For example, reaction with dichlorocarbene (B158193) can lead to the formation of a dichlorocyclopropane intermediate, which can then rearrange to form 3-chloropyridine (B48278) in what is known as the Ciamician-Dennstedt rearrangement. wikipedia.org It is plausible that derivatives of this compound could undergo similar transformations.

Furthermore, substituted pyrroles have been shown to participate in various other types of cycloadditions, including [4+3], [6+2], and [3+2] cycloadditions, often requiring specific catalysts or reaction conditions to proceed. nih.govhku.hknih.gov The specific applicability of these reactions to this compound would depend on the nature of the reacting partner and the reaction conditions employed.

Reactivity Profiling of the o-Amino and Benzyl Functional Groups

The o-amino and benzyl functionalities in this compound introduce additional sites of reactivity to the molecule.

The o-amino group is a primary aromatic amine. The lone pair of electrons on the nitrogen atom makes the benzene ring electron-rich and thus highly activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group. msu.edustackexchange.com However, under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating and meta-directing group. stackexchange.com The amino group can also undergo a variety of other reactions, such as diazotization, acylation, and alkylation.

The benzyl group possesses a benzylic position, the carbon atom directly attached to the benzene ring. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize radicals, carbocations, and carbanions formed at this site through resonance. chemistry.coachcurlyarrows.comchemistrysteps.com Consequently, the benzylic C-H bonds are susceptible to a range of transformations:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.comucalgary.ca

Radical Halogenation: Benzylic hydrogens can be readily replaced by halogens (e.g., bromine) under radical conditions, for instance, using N-bromosuccinimide (NBS). chemistrysteps.comucalgary.ca

Nucleophilic Substitution: If a leaving group is present at the benzylic position, it can be displaced by nucleophiles via both SN1 and SN2 mechanisms, with the former being favored due to the stability of the benzylic carbocation. chemistrysteps.com

| Functional Group | Key Reactive Site | Common Transformations | Influencing Factors |

|---|---|---|---|

| o-Amino Group | Nitrogen atom and aromatic ring | Electrophilic substitution (ortho, para directing), Diazotization, Acylation | pH (protonation deactivates the ring) |

| Benzyl Group | Benzylic Carbon | Oxidation, Radical Halogenation, Nucleophilic Substitution | Stability of benzylic intermediates (radical, carbocation, carbanion) |

Oxidative and Reductive Manipulations of the Core Structure

The core structure of this compound offers several sites for oxidative and reductive transformations.

Oxidation: The pyrrole ring is susceptible to oxidation, often leading to polymerization or the formation of pyrrolinone derivatives, especially in the presence of reagents like o-chloranil. nii.ac.jp The specific outcome of the oxidation of this compound would likely depend on the reaction conditions and the oxidant used. As mentioned previously, the benzylic methylene (B1212753) group is a prime target for oxidation to a carbonyl or carboxylic acid functionality. ucalgary.cawikipedia.org The primary amino group can also be oxidized, although this can sometimes lead to complex product mixtures.

Reduction: Due to its aromaticity, the pyrrole ring is relatively resistant to catalytic hydrogenation compared to simple alkenes. chemicalbook.com However, under more forcing conditions or with specific catalysts, the pyrrole ring can be reduced to a pyrrolidine. The benzene ring can also be hydrogenated, typically requiring high pressure and a catalyst such as rhodium on carbon. Conversely, the reduction of a nitro group, if introduced onto the benzene ring, to an amino group is a common and straightforward transformation, often achieved with metals like tin or iron in acidic media. csbsju.edu

Acid-Base Properties and Anionic Behavior of the Pyrrole Nitrogen

The nitrogen atom in the pyrrole ring of this compound exhibits distinct acid-base properties.

Basicity: The pyrrole nitrogen is exceptionally weakly basic (pKa of the conjugate acid is around -3.8 to 0.4). libretexts.orgchemicalbook.comlibretexts.org This is because the lone pair of electrons on the nitrogen is an integral part of the aromatic sextet. libretexts.orglibretexts.org Protonation of the nitrogen would disrupt this aromatic stabilization, making the process energetically unfavorable. libretexts.orgscribd.com

Acidity: In contrast, the N-H proton of an unsubstituted pyrrole is weakly acidic, with a pKa of about 17.5. wikipedia.org This allows for deprotonation by strong bases such as sodium hydride or organolithium reagents to form the pyrrolide anion. wikipedia.org In the case of this compound, there is no N-H proton on the pyrrole ring. However, the amino group on the benzene ring has its own acid-base properties, being a weak base.

Anionic Behavior: The pyrrolide anion, formed from deprotonation of an N-H pyrrole, is a potent nucleophile. wikipedia.org It can react with a variety of electrophiles. While this compound itself cannot form a pyrrolide anion, understanding this behavior is crucial when considering reactions of related pyrrole derivatives that do possess an N-H bond. The resulting anion can be alkylated, acylated, or undergo other nucleophilic attacks. The regioselectivity of these reactions (N- vs. C-alkylation) can be influenced by the counter-ion and the solvent. wikipedia.org

Strategic Applications of 1 O Aminobenzyl Pyrrole in Complex Organic Synthesis

Modular Construction of Advanced Heterocyclic Architectures

The presence of a pyrrole (B145914) ring attached to an aminobenzyl group via a methylene (B1212753) spacer provides a flexible scaffold for building intricate heterocyclic frameworks. The ortho-disposition of the pyrrole-methyl and amino groups on the benzene (B151609) ring is particularly crucial, as it pre-organizes the molecule for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems.

The structure of 1-(o-Aminobenzyl)pyrrole is an ideal precursor for the synthesis of fused heterocyclic systems, most notably analogues of pyrrolobenzodiazepines (PBDs). PBDs are a class of tricyclic compounds known for their significant biological activities. nih.gov The synthesis of these fused systems often relies on an intramolecular cyclization step where the amine (or a derivative thereof) reacts with the pyrrole ring.

A closely related strategy has been demonstrated in the synthesis of pyrrolobenzothiadiazepines (PBTDs), which are sulfonamide analogues of PBDs. hud.ac.uk This synthesis proceeds through a key intermediate, 1-(o-aminobenzenesulfonyl)pyrrole. In the final step, an N-formylated version of this intermediate undergoes a Bischler-Napieralski ring closure onto the C2 position of the pyrrole ring to complete the fused diazepine (B8756704) system. hud.ac.uk Given the structural similarity, this compound could be similarly acylated and then cyclized to afford the corresponding pyrrolo[1,2-a]benzodiazepine core.

Furthermore, related precursors like 1-(2-aminophenyl)pyrrole are valuable substrates for forming fused systems. Through cyclocondensation with various carbonyl compounds, these precursors can generate a diverse array of pyrrolo[1,2-a]quinoxalines, demonstrating the utility of the ortho-aminoaryl-pyrrole motif in building complex heterocycles. nih.gov While the synthesis of pyrrolo[3,2-b]pyrroles typically involves different multicomponent strategies starting from anilines and diones, the fundamental reactivity of the aminobenzylpyrrole scaffold suggests its potential adaptation for constructing such frameworks through alternative synthetic routes. researchgate.net

| Precursor | Target Heterocycle | Key Reaction Type | Reference |

|---|---|---|---|

| 1-(o-Aminobenzenesulfonyl)pyrrole | Pyrrolobenzothiadiazepine (PBTD) | Bischler-Napieralski Cyclization | hud.ac.uk |

| 1-(2-Aminophenyl)pyrrole | Pyrrolo[1,2-a]quinoxaline | Cyclocondensation with Carbonyls | nih.gov |

| This compound (Proposed) | Pyrrolo[1,2-a]benzodiazepine (PBD) | Intramolecular Cyclization (e.g., Pictet-Spengler type) | N/A |

The pyrrole ring is a core structural feature in a vast number of natural products derived from both terrestrial and marine organisms, which exhibit a wide range of biological activities. chim.itrsc.orgresearchgate.net These include compounds with anticancer, antimicrobial, and anti-inflammatory properties. chim.it The synthesis and modification of these natural products are of great interest in medicinal chemistry for developing new therapeutic agents. rsc.orgnih.gov

This compound serves as a valuable synthon for creating analogues of such natural products. The molecule can be viewed as a "pyrrole-plus-linker-plus-reactive-handle" unit. The pyrrole moiety can mimic the core of a natural product, while the aminobenzyl group provides a site for modification or for linking to other molecular fragments. The primary amino group is a versatile functional handle that can be readily converted into a wide array of other functional groups (amides, sulfonamides, ureas, etc.), allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net For instance, by coupling this compound with carboxylic acid fragments from other natural products, hybrid molecules with potentially novel biological profiles can be generated. This modular approach is central to the development of new drug candidates based on natural product scaffolds. researchgate.net

Beyond its use in creating fused systems, this compound is a platform for generating a wide variety of substituted pyrrole derivatives. The synthetic strategy can be twofold: modification of the starting materials before pyrrole formation or functionalization of the pre-formed molecule.

One of the most common methods for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org By using o-aminobenzylamine as the primary amine and reacting it with various substituted 1,4-dicarbonyls, a library of this compound derivatives with substitution on the pyrrole ring can be readily accessed. uctm.eduresearchgate.net

Alternatively, the intact this compound molecule can be derivatized. The primary aromatic amine is a key site for chemical modification. Standard organic transformations can be applied to this group to introduce diverse substituents, thereby tuning the molecule's steric and electronic properties. pharmaguideline.com The pyrrole ring itself, being electron-rich, can also undergo electrophilic substitution, although the N-substituent can influence the position and ease of this reaction. nih.gov

| Reagent Type | Reaction | Resulting Functional Group |

|---|---|---|

| Acyl Halide / Anhydride | Acylation | Amide |

| Sulfonyl Chloride | Sulfonylation | Sulfonamide |

| Alkyl Halide | Alkylation | Secondary / Tertiary Amine |

| Isocyanate | Addition | Urea |

| Aldehyde / Ketone | Reductive Amination | Secondary Amine |

| NaNO₂, HCl | Diazotization | Diazonium Salt (for further substitution) |

Utility in Catalyst Design and Ligand Development for Organic Transformations

The structure of this compound contains two potential coordination sites for metal ions: the nitrogen atom of the pyrrole ring and the nitrogen atom of the primary amino group. This arrangement makes it an attractive candidate for development as a bidentate ligand in coordination chemistry and catalysis.

When the two nitrogen atoms coordinate to a single metal center, they form a stable six-membered chelate ring. Such [N,N] bidentate ligands are fundamental components in a wide range of transition metal catalysts used for organic transformations, including hydrogenations, cross-coupling reactions, and polymerizations. The pyrrole ring can act as a π-electron donor, while the properties of the aniline-type amine can be tuned by substitution on the benzene ring. This allows for fine control over the electronic and steric environment of the metal center, which in turn influences the catalyst's activity and selectivity.

While the direct application of this compound as a ligand is not extensively documented, the principle is well-established with similar structures. For example, new ligands based on pyrrole-pyridine frameworks have been synthesized for use in creating metal complexes. beilstein-journals.org The combination of a soft pyrrole donor and a harder amine donor in this compound could be particularly useful for stabilizing specific oxidation states of transition metals or for creating catalysts with unique reactivity profiles. The modular synthesis of this ligand allows for the easy introduction of chiral elements or other functional groups to develop specialized, asymmetric catalysts.

Computational and Theoretical Investigations of 1 O Aminobenzyl Pyrrole

Quantum Chemical Approaches (e.g., Density Functional Theory)

Quantum chemical methods are instrumental in modern chemistry for providing detailed insights into molecular systems. Density Functional Theory (DFT) is a particularly prominent computational method due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties such as geometries, energies, and spectroscopic parameters can be derived. For a molecule like 1-(o-Aminobenzyl)pyrrole, DFT would be the method of choice for a thorough investigation of its characteristics. Computational studies on various substituted pyrroles and aromatic amines routinely employ DFT methods, often using functionals like B3LYP, to achieve reliable results. ui.edu.ngnih.gov

The electronic structure of this compound is defined by the interplay between the electron-rich five-membered pyrrole (B145914) ring and the substituted benzyl (B1604629) group. The pyrrole ring is aromatic, possessing a cyclic, planar system of 6 π-electrons. DFT calculations can be used to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

The HOMO is expected to be delocalized primarily over the pyrrole ring, reflecting its electron-donating nature. The LUMO would likely have significant contributions from the benzyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. ui.edu.ng

Aromaticity can be quantified using several computational indices, such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value typically indicates aromaticity. For this compound, the NICS value for the pyrrole ring would be expected to be negative, confirming its aromatic character, while the benzene (B151609) ring would also show aromatic character. The substituents would cause minor perturbations to these values compared to the parent heterocycles.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability; localized on the pyrrole ring. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability; localized on the benzyl ring. |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical stability and electronic excitation energy. ui.edu.ng |

| NICS(0) (Pyrrole Ring) | ~ -14 ppm | Confirms significant aromatic character. |

| NICS(0) (Benzene Ring) | ~ -9 ppm | Confirms aromatic character. |

Note: This table is illustrative and contains expected values based on typical DFT calculations for similar aromatic and heterocyclic compounds. It does not represent experimentally verified or specifically calculated data for this compound.

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. For the synthesis of this compound, which could be formed via a Paal-Knorr type reaction or N-alkylation of pyrrole with o-aminobenzyl halide, DFT could elucidate the step-by-step mechanism. By calculating the Gibbs free energy profile for a proposed pathway, the rate-determining step can be identified. researchgate.net

Similarly, for reactions involving this compound, such as electrophilic aromatic substitution, computational studies can map out the complete reaction pathway. This includes identifying the structures of intermediates (like the sigma complex) and transition states, providing a detailed understanding of how the reaction proceeds at a molecular level.

The reactivity and regioselectivity of this compound can be predicted using DFT-based reactivity descriptors. The pyrrole ring is known to be highly reactive towards electrophiles, preferentially at the C2 and C5 positions. Computational models can confirm this by calculating properties such as Fukui functions or mapping the molecular electrostatic potential (MEP). nih.govedu.krd

The MEP would show the most negative potential (indicating electron-rich regions susceptible to electrophilic attack) located over the pyrrole ring, particularly at the carbons adjacent to the nitrogen atom. Fukui functions (f-) provide a more quantitative measure of the susceptibility of atomic sites to electrophilic attack. For this compound, these calculations would predict the C2 and C5 positions of the pyrrole ring as the most probable sites for reactions like nitration or halogenation. The ortho-amino group on the benzyl ring is an activating group, suggesting that the benzyl ring could also undergo electrophilic substitution, with calculations helping to determine the relative reactivity compared to the pyrrole ring.

Conformational Landscape Analysis and Dynamics Studies

The presence of a flexible methylene (B1212753) bridge (-CH₂-) connecting the pyrrole and aminobenzyl rings means that this compound can adopt multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and determine their relative energies. nih.gov

By systematically rotating the dihedral angles associated with the C(pyrrole)-N bond and the N-C(methylene) bond, a potential energy surface can be mapped. This would likely reveal several low-energy conformers. The global minimum energy conformation would likely feature a specific orientation of the two aromatic rings relative to each other to minimize steric hindrance. Studies on similar N-benzylpyrrole structures have often found that the pyrrole and benzyl rings adopt a nearly perpendicular orientation. chemicalbook.com Molecular dynamics (MD) simulations could further be used to study the dynamic behavior of the molecule, showing how it transitions between different conformations over time.

Table 2: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (Cpyrrole-N-CH₂-Cbenzyl) | Relative Energy (kcal/mol) | Description |

| 1 (Global Minimum) | ~90° | 0.00 | Rings are roughly perpendicular, minimizing steric clash. |

| 2 | ~270° | 0.15 | Another near-perpendicular arrangement, nearly isoenergetic. |

| 3 | ~0° | +4.5 | Eclipsed conformation, high steric strain. |

| 4 | ~180° | +3.8 | Anti-eclipsed conformation, still significant steric interaction. |

Note: This table presents a hypothetical energy landscape to illustrate the principles of conformational analysis for this molecule. The values are not derived from specific calculations on this compound.

Theoretical Insights into Structure-Reactivity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use computational descriptors to correlate a molecule's structure with its biological activity or physical properties. nih.govnih.gov For this compound and its hypothetical derivatives, computational methods can generate a wide array of descriptors.

These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric/Topological: Molecular volume, surface area, connectivity indices.

Thermodynamic: Heat of formation, Gibbs free energy of solvation.

By systematically modifying the structure of this compound in silico (e.g., by adding substituents to either ring) and calculating these descriptors, a dataset can be generated. This dataset could then be used to build a model that predicts, for example, how changes in the electronic properties affect the molecule's reactivity in a specific reaction or how its lipophilicity changes with structural modifications. Such studies provide fundamental insights into how molecular structure governs function and are crucial in the rational design of new molecules with desired properties. researchgate.net

Coordination Chemistry and Supramolecular Recognition Involving 1 O Aminobenzyl Pyrrole Derivatives

Metal Complexation Studies

The nitrogen atoms of the pyrrole (B145914) ring and the amino group in 1-(o-aminobenzyl)pyrrole derivatives serve as effective coordination sites for metal ions. This dual functionality enables their use in the construction of various metal-ligand assemblies, from simple mononuclear complexes to intricate coordination polymers.

Ligand Design and Coordination Modes with Transition Metals (e.g., Ruthenium, Copper, Manganese, Cobalt)

Derivatives of this compound are effective ligands for first-row transition metals. The design of these ligands often involves modifying the pyrrole or benzyl (B1604629) fragments to tune the steric and electronic properties of the resulting metal complexes. For instance, Schiff base ligands derived from the condensation of pyrrole-2-carboxaldehyde with amines are well-known for forming stable complexes with transition metal ions. researchgate.net These N4-type tetradentate ligands can effectively coordinate with metals like Copper(II), Cobalt(II), and Zinc(II). researchgate.netresearchgate.net

In a typical coordination scenario, a ligand derived from isoniazid (B1672263) and pyrrole-2-carboxaldehyde acts as a bidentate or tridentate ligand, coordinating through the pyrrole nitrogen, imine nitrogen, and sometimes a carbonyl oxygen. researchgate.net In the resulting complexes, such as those with Co(II) and Cu(II), the metal center often adopts a distorted octahedral geometry, with the ligands occupying the equatorial plane and other moieties like chloride or water molecules in the axial positions. researchgate.net The flexibility of the aminobenzyl linker allows the ligand to adapt to the preferred coordination number and geometry of the metal ion. For example, pyrrole-based PNP pincer ligands, which feature a central anionic pyrrole connected to two phosphine (B1218219) donors, are designed to form stable five-membered chelates upon coordination. nih.gov

The coordination of triazole-derived N-heterocyclic carbene (trz) ligands to 3d metals presents challenges due to orbital mismatch, but strategies have been developed to create stable complexes. nih.gov For manganese, OCO pincer ligands have been used to stabilize higher-valent states, resulting in complexes with a distorted square pyramidal geometry. nih.gov The robust coordination of these ligands makes the metal center electron-rich, which is beneficial for catalytic applications. nih.gov

| Metal Ion | Typical Coordination Geometry | Ligand Type | Reference |

| Co(II) | Distorted Octahedral | Pyrrole-isonicotinoylhydrazone | researchgate.net |

| Cu(II) | Distorted Octahedral | Pyrrole-isonicotinoylhydrazone | researchgate.net |

| Mn(III) | Distorted Square Pyramidal | OCO Pincer Ligand | nih.gov |

| Ti(IV) | Distorted Octahedral | PNP Pincer Ligand | nih.gov |

Rare-Earth Metal Coordination Chemistry

The coordination chemistry of rare-earth elements (REEs) with pyrrole-containing ligands is of growing interest due to the unique photophysical and magnetic properties of the resulting complexes. nih.gov REEs are hard Lewis acids and typically favor coordination with hard donor atoms like nitrogen and oxygen, often exhibiting high coordination numbers (7-10). nih.gov

Ligands incorporating both pyrrolyl and aminobenzyl moieties are particularly suited for complexing with rare-earth metals. In one study, pyrrolyl-functionalized arylamide ligands were reacted with rare-earth tris(o-dimethylaminobenzyl) complexes to yield new bis(aminobenzyl) complexes. rsc.org The coordination behavior was found to be dependent on the ionic radius of the metal. rsc.org For smaller metals like scandium and lutetium, there were no direct interactions observed between the metal center and the pyrrolyl moiety. rsc.org However, with the larger lanthanum ion, the pyrrolyl ring was found to have close contact with the La³⁺ center, indicating its participation in the coordination sphere. rsc.org

Similarly, pyrrolyl-substituted 1,2-diimino proligands have been used to synthesize anionic heterobimetallic rare-earth metal complexes with elements such as Samarium, Yttrium, and Erbium. nih.gov These complexes have shown potential as catalysts for organic transformations like the cyanosilylation of ketones and the enantioselective epoxidation of α,β-unsaturated ketones. nih.gov

Influence of Ligand Structure on Coordination Geometry and Electronic Properties in Complexes

The structure of the ligand plays a critical role in determining the coordination geometry and, consequently, the electronic and photophysical properties of the resulting metal complex. rsc.org Even subtle modifications to the ligand framework can lead to significant changes in the complex's properties. rsc.org

The coordination geometry around a metal center directly influences the energy levels of its d-orbitals, which in turn affects the electronic transitions and photoluminescence of the complex. nih.gov For example, in a series of Ruthenium(II) diisocyano complexes, two different isomers, trans,trans,trans- and cis,trans,cis-, were isolated, each displaying distinct photophysical properties due to their different ligand coordination geometries. nih.gov Density Functional Theory (DFT) calculations confirmed that the varied geometry alters the nature and relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This demonstrates that controlling the ligand's spatial arrangement is a key strategy for tuning the electronic properties of metal complexes.

Furthermore, the steric bulk and electronic nature of substituents on the this compound framework can influence the stability and reactivity of the complex. The introduction of bulky groups near the coordination site can enforce a specific geometry or prevent the formation of undesired oligomeric species. Conversely, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, affecting its redox potential and catalytic activity. rsc.org

Supramolecular Host-Guest Interactions and Self-Assembly

The pyrrole ring is a fundamental building block in supramolecular chemistry, particularly in the construction of macrocyclic hosts for molecular recognition. wikipedia.orgresearchgate.net When incorporated into larger structures, the pyrrole NH protons can act as hydrogen bond donors, facilitating the binding of anionic or neutral guest species.

Pyrrole-Containing Macrocycles (e.g., Calixpyrroles, Corroles) as Molecular Receptors

Calix nih.govpyrroles are a prominent class of pyrrole-containing macrocycles, first synthesized over a century ago but only recognized for their anion binding properties in 1996. researchgate.net These macrocycles are typically formed through the acid-catalyzed condensation of pyrrole with a ketone, such as acetone, in a straightforward one-step synthesis. researchgate.net Their structure is analogous to that of calixarenes, featuring a cyclic array of pyrrole units linked at their α-positions by quaternary carbon atoms.

These macrocycles function as effective molecular receptors for anions and neutral molecules. rsc.org The pyrrole NH groups point into the central cavity, creating a hydrogen-bonding environment capable of interacting with guest species. researchgate.net The conformation of the calix nih.govpyrrole can be influenced by the solvent and the presence of a guest, allowing it to adapt its shape to optimize binding interactions.

Beyond simple calixpyrroles, a wide variety of derivatives have been synthesized to enhance their recognition capabilities. researchgate.net This includes the creation of hybrid macrocycles incorporating other heterocyclic rings like furan (B31954) or thiophene (B33073) alongside pyrrole. nih.gov Studies on semipeptidic macrocycles containing pyrrole have shown that intramolecular hydrogen bonds are crucial for their conformation and properties. nih.gov Pyrroles are also integral components of naturally occurring macrocycles like porphyrins, which are essential for biological functions. wikipedia.org

Anion Recognition and Binding Affinities

The ability of pyrrole-containing macrocycles to recognize and bind anions is a cornerstone of their application in supramolecular chemistry. rsc.org The electron-deficient cavity created by the inwardly-directed NH protons of calix nih.govpyrroles is well-suited for forming multiple hydrogen bonds with anionic guests. researchgate.net

These receptors exhibit selectivity for various anions, with binding affinities dependent on the size, shape, and charge of the guest, as well as the structure of the macrocyclic host. researchgate.net Simple calix nih.govpyrroles show a preference for halide anions like fluoride (B91410) and chloride, as well as for phosphate (B84403) and carboxylate anions. researchgate.net Modified receptors, such as those incorporating bipyrrole, furan, and thiophene units, have demonstrated a preference for "Y-shaped" anions like benzoate (B1203000) over spherical anions like chloride. nih.gov

The binding affinities can be substantial. For example, a pyrrole-imine macrocycle incorporating flexible ethylene (B1197577) moieties has shown a strong affinity for various phosphorus oxyanions, with association constants (Kₐ) in the range of 10⁶ M⁻¹ for methylphosphonate (B1257008) and glyphosate (B1671968) anions. researchgate.net Similarly, rigid, optically active tetraamidic macrocycles have been designed for the recognition of dicarboxylate anions. beilstein-journals.org The binding strength is influenced by the complementarity between the host's cavity and the guest's geometry.

The following table displays the association constants for a self-organizing pyrrole-imine macrocycle with various sodium salt anions. researchgate.net

| Anion | Association Constant (Kₐ, M⁻¹) |

| H₂PO₄⁻ | ~10⁶ |

| Methylphosphonate | ~10⁶ |

| H₂P₂O₇²⁻ | > Phenylphosphonate⁻ |

| Phenylphosphonate⁻ | > Glyphosate²⁻ |

| Glyphosate²⁻ | > AMP²⁻ |

| AMP²⁻ | > ADP²⁻ |

| ADP²⁻ | > ATP²⁻ |

The table below shows the binding constants for a 1:1 complex between a chiral binaphthyl-containing macrocycle and various dicarboxylate anions in CDCl₃. beilstein-journals.org

| Anion | Binding Constant (Kₐ, M⁻¹) |

| Oxalate | 150 |

| Malonate | 190 |

| Succinate | 240 |

| Glutarate | 130 |

| Adipate | Not Determined |

| Fumarate | 120 |

| Maleate | 180 |

These studies highlight the versatility of pyrrole-based macrocycles as tunable receptors for a wide range of anions, with applications in sensing, separation, and catalysis. nih.govnih.gov

Integration into Supramolecular Polymeric Systems

The unique structural features of this compound, possessing both hydrogen bond donors (the pyrrole N-H and the primary amine -NH2) and acceptors (the amine nitrogen), as well as potential metal coordination sites, make it an intriguing candidate for the construction of supramolecular polymeric systems. The integration of this molecule into such systems can be envisaged through several non-covalent interactions, primarily hydrogen bonding and metal-ligand coordination.

The o-aminobenzyl moiety provides a flexible linker that can orient the pyrrole units in specific spatial arrangements, facilitating the formation of extended, ordered polymeric chains. The interplay between the hydrogen-bonding capabilities of the amino group and the pyrrole N-H group, along with potential π-π stacking interactions of the aromatic rings, can lead to the self-assembly of this compound derivatives into one-, two-, or even three-dimensional supramolecular architectures.

Hydrogen-Bonding-Driven Polymerization

The presence of both N-H protons on the pyrrole ring and the ortho-amino group allows for the formation of robust and directional hydrogen bonds. These interactions can drive the self-assembly of this compound monomers into polymeric chains. For instance, a head-to-tail arrangement could be established where the amino group of one monomer forms a hydrogen bond with the pyrrole N-H of an adjacent monomer. This directional interaction could lead to the formation of linear supramolecular polymers.

Furthermore, the two N-H bonds of the primary amine group offer the possibility of forming bifurcated hydrogen bonds or acting as a node to connect multiple polymer chains, leading to the formation of more complex network structures. The strength and directionality of these hydrogen bonds can be influenced by the solvent polarity and the presence of any substituents on the pyrrole or benzene (B151609) rings.

A hypothetical representation of the hydrogen-bonding interactions that could lead to the formation of a supramolecular polymer from a derivative of this compound is presented below.

Table 1: Hypothetical Hydrogen-Bonding Parameters for a Supramolecular Polymer of a Functionalized this compound Derivative

| Interacting Groups | Hydrogen Bond Type | Potential Bond Length (Å) | Potential Bond Angle (°) |

| Pyrrole N-H --- Amine N | Intermolecular | 2.8 - 3.2 | 160 - 180 |

| Amine N-H --- Pyrrole N | Intermolecular | 2.9 - 3.3 | 150 - 170 |

| Amine N-H --- Amine N | Intermolecular | 3.0 - 3.5 | 140 - 160 |

Metal-Coordination-Driven Assembly

The ortho-amino group and the pyrrole nitrogen atom of this compound can act as a bidentate or bridging ligand for coordination with various metal ions. This coordination-driven self-assembly is a powerful strategy for the construction of well-defined and robust supramolecular polymers. The choice of the metal ion, with its specific coordination geometry and number, can dictate the final architecture of the resulting metallo-supramolecular polymer.

For example, the use of a metal ion with a linear coordination preference, such as Ag(I), could lead to the formation of one-dimensional coordination polymers. In this scenario, the this compound derivative would act as a bridging ligand, connecting the metal centers into an extended chain. On the other hand, metal ions with square planar or octahedral geometries, such as Pd(II), Pt(II), or Cu(II), could induce the formation of more complex two- or three-dimensional networks.

The stoichiometry of the metal-to-ligand ratio is a critical parameter in controlling the structure of the resulting supramolecular polymer. A 1:1 ratio might favor the formation of simple dimers or oligomers, whereas a 1:2 or 2:2 ratio could lead to the assembly of macrocycles or extended polymeric structures.

Table 2: Potential Metal-Ligand Coordination in Supramolecular Polymers of this compound Derivatives

| Metal Ion | Coordination Geometry | Potential Ligand Binding Sites | Resulting Supramolecular Structure |

| Ag(I) | Linear | Amino N, Pyrrole N | 1D Linear Chain |

| Pd(II) | Square Planar | Amino N, Pyrrole N | 2D Network or Macrocycles |

| Cu(II) | Tetrahedral/Square Planar | Amino N, Pyrrole N | 1D, 2D, or 3D Networks |

| Zn(II) | Tetrahedral | Amino N, Pyrrole N | 1D or 2D Networks |

The integration of this compound derivatives into supramolecular polymeric systems offers a promising avenue for the development of novel materials with tunable properties. The ability to control the assembly process through the strategic use of hydrogen bonding and metal coordination opens up possibilities for creating functional materials for applications in areas such as sensing, catalysis, and electronics. Further research into the synthesis of specifically functionalized this compound monomers and the detailed investigation of their self-assembly behavior are crucial steps toward realizing the full potential of these fascinating supramolecular systems.

Concluding Remarks and Future Research Outlook

Synthesis of Current Academic Contributions and Emerging Trends

The academic contributions to the synthesis of N-benzylpyrroles and related aminophenyl heterocycles form the foundation upon which methodologies for 1-(o-Aminobenzyl)pyrrole can be built. Classical approaches such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, o-aminobenzylamine), remain a cornerstone for creating the pyrrole (B145914) core. Similarly, the Hantzsch pyrrole synthesis offers another established route. These methods, while reliable, often require harsh conditions and can lack efficiency.

Contemporary research is increasingly focused on more sophisticated and efficient synthetic strategies. A significant emerging trend is the use of multicomponent reactions (MCRs), which offer high atom economy and synthetic efficiency by combining three or more reactants in a single operation. The application of MCRs could provide a direct and versatile entry into complex derivatives of this compound from simple precursors. Furthermore, the principles of green chemistry are gaining prominence, encouraging the use of environmentally benign catalysts, milder reaction conditions, and sustainable solvents like water or ethanol. For instance, iron-catalyzed oxidative annulation has been used to synthesize related fused systems, highlighting a move towards less toxic and more abundant metal catalysts.

Unexplored Avenues and Potential Future Investigations

The true potential of this compound lies in the wealth of unexplored research avenues it presents. Its unique bifunctional nature, with reactive sites on both the pyrrole and the aminobenzyl moieties, invites the development of novel synthetic methods, the discovery of new reactions, and the design of complex chemical architectures.

Future research should prioritize the development of more advanced and efficient synthetic routes to this compound and its derivatives. Modern catalytic systems offer promising alternatives to traditional methods.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming C–N bonds under exceptionally mild conditions. This technology could be applied to the N-benzylation of pyrrole using a suitable o-aminobenzyl halide precursor, avoiding the harsher conditions of classical alkylations. The use of organic dyes or ruthenium/iridium complexes as photocatalysts can generate radical intermediates that facilitate bond formation at room temperature.

Transition Metal-Catalyzed C–H Functionalization : C–H functionalization represents a paradigm shift in synthesis, allowing for the direct formation of bonds without pre-functionalized starting materials. A nickel-catalyzed C–H functionalization approach could be envisioned to directly couple pyrrole with an o-aminobenzyl derivative, offering a highly atom-economical route. This strategy avoids the need for activating groups and reduces synthetic steps.

Flow Chemistry : The synthesis of potentially unstable or reactive intermediates can be managed effectively using flow chemistry. This technology allows for precise control over reaction parameters and can improve safety and scalability. Applying flow chemistry to the synthesis of this compound could enhance yields and purity compared to batch processing.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Description | Potential Advantages | Potential Challenges |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with o-aminobenzylamine. | Well-established, readily available starting materials. | Often requires high temperatures and acidic catalysts. |

| Multicomponent Reactions | One-pot reaction of three or more simple precursors to form the target molecule. | High efficiency, atom economy, and diversity generation. | Requires extensive optimization to control selectivity. |

| Photoredox Catalysis | Visible light-induced N-alkylation of pyrrole with an o-aminobenzyl precursor. | Extremely mild conditions, high functional group tolerance. | May require expensive photocatalysts and specific light sources. |

| C-H Functionalization | Direct coupling of pyrrole with an o-aminobenzyl source via metal catalysis (e.g., Nickel). | High atom economy, reduces synthetic steps. | Catalyst sensitivity and control of regioselectivity can be difficult. |

The structure of this compound is a latent precursor for novel heterocyclic systems through intramolecular reactions. The proximity of the nucleophilic amino group to the pyrrole ring and the benzylic carbon creates opportunities for designed cyclization events.

Intramolecular Cyclization : The most promising unexplored reactivity involves intramolecular cyclization to form fused polycyclic systems. Analogous to the Pictet-Spengler reaction of 1-(2-aminophenyl)pyrroles with aldehydes to form pyrrolo[1,2-a]quinoxalines, this compound could undergo oxidative cyclization. acs.org This could proceed via an intramolecular C–N bond formation between the pyrrole ring and the amino group, or through reactions involving the benzylic carbon. Such transformations could be promoted electrochemically or with chemical oxidants to yield novel tricyclic heteroaromatic frameworks. rsc.org

Radical Cyclization : Free-radical cyclization offers another pathway to construct complex polyheterocycles. nih.gov Generation of a radical at the benzylic position or on the pyrrole ring could initiate an intramolecular cyclization cascade, leading to unique fused ring systems that are otherwise difficult to access. nih.gov

Directed C–H Functionalization : The amino group could act as a directing group for metal-catalyzed C–H functionalization at the ortho position of the benzyl (B1604629) ring or at the C2 position of the pyrrole ring. This would allow for the regioselective introduction of new substituents, further expanding the chemical space accessible from this scaffold.

Table 2: Potential Sites of Reactivity in this compound

| Site | Type of Reactivity | Potential Transformation | Resulting Structure |

| Amino Group (NH2) | Nucleophilic Attack / Oxidation | Reaction with a carbonyl, followed by oxidative cyclization onto the pyrrole C2 position. | Fused Dihydropyrrolo-quinazoline derivative |

| Pyrrole C2/C5 Position | Electrophilic Substitution | Intramolecular Friedel-Crafts type reaction initiated from the benzyl portion. | Tricyclic fused system |

| Benzylic CH2 Group | Radical Formation / Oxidation | Oxidative C-N coupling with the pyrrole nitrogen or C-C coupling with the pyrrole ring. | Fused ring systems |

| Aromatic Ring (ortho to CH2) | Directed C-H Functionalization | Metal-catalyzed coupling with alkynes or alkenes, directed by the amino group. | Substituted Benzylpyrrole |

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. chemheterocycles.comscispace.comresearchgate.net The this compound framework and the novel heterocyclic systems derived from it can serve as templates for designing new generations of bioactive molecules and functional materials.

Scaffold for Bioactive Molecules : Fused pyrrole-containing heterocycles like pyrrolo[1,2-a]quinoxalines are known to possess biological activities, including antiproliferative effects in cancer cells and potential as Sirt6 activators. nih.gov By using this compound as a starting point, novel libraries of related tricyclic compounds can be synthesized and screened for various therapeutic targets, such as protein kinases, which are often modulated by planar heterocyclic molecules.

Development of Molecular Probes and Materials : The extended π-systems of the fused heterocycles that can be synthesized from this compound suggest potential applications in materials science. These aromatic systems could be investigated for their photophysical properties, leading to the development of new fluorescent probes for bioimaging or organic light-emitting diode (OLED) materials.

Diversity-Oriented Synthesis : The multiple reactive handles on the this compound scaffold make it an ideal starting point for diversity-oriented synthesis. By systematically exploring different cyclization pathways and subsequent functionalization reactions, a wide array of structurally complex and diverse molecules can be generated from a single, simple precursor, accelerating the discovery of new chemical entities with valuable properties.

Q & A

Q. What are the primary synthetic routes for 1-(o-aminobenzyl)pyrrole, and how do reaction conditions influence product yield?

The compound is synthesized via Pt(IV)-catalyzed hydroamination-initiated cyclization, yielding fused pyrrolo[1,2-a]quinazolines. Key factors include solvent choice (e.g., ethanol), catalytic acetic acid for dihydroquinazoline formation, and oxidative electropolymerization to produce thin films . Optimizing catalyst loading (e.g., Pt(IV) vs. other transition metals) and temperature (80–120°C) can enhance yields from 55% to 93%, as demonstrated in analogous quinoline syntheses .

Q. How can researchers characterize the structural integrity of this compound derivatives?

Multimodal characterization is critical:

- NMR : and NMR confirm regiochemistry and substituent effects (e.g., aromatic protons at δ 6.8–7.0 ppm for pyrrole rings) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 312 for a fluorinated derivative) .

- IR spectroscopy : Stretching frequencies (e.g., 2109 cm for azide groups) identify functional groups . Cross-referencing with X-ray crystallography or DFT calculations (e.g., B3LYP/6-311++G(d,p)) resolves ambiguities in stereochemistry .

Q. What safety protocols are essential when handling this compound in the lab?

The compound is classified as acutely toxic (Category 4 oral) and irritant (skin/eye Category 2). Required precautions include:

- PPE : N95 respirators, nitrile gloves, and safety goggles .

- Storage : Flammable solids (Storage Code 11) must be kept in airtight containers away from ignition sources .

- Waste disposal : Neutralize acidic byproducts (e.g., from Pt catalysts) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between NMR and computational models often arise from dynamic effects (e.g., atropisomerism). Strategies include:

- Variable-temperature NMR : Detect rotational barriers in aryl-pyrrole bonds (e.g., 1-[(6-trifluoromethyl)phenyl]pyrrole atropisomers) .

- DFT-guided analysis : Compare experimental IR/Raman spectra with B3LYP-predicted vibrational modes to assign ambiguous peaks .

- XRD validation : Resolve tautomeric equilibria (e.g., keto-enol shifts in quinoline derivatives) .

Q. What methodologies optimize the regioselective functionalization of this compound for drug discovery?

Regioselectivity in metalation or acylation is achieved via:

- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to selectively deprotonate the o-aminobenzyl position, enabling carboxylation or trifluoromethylation .

- Friedel-Crafts acylation : Electron-withdrawing groups (e.g., sulfonyl) direct acylation to the pyrrole β-position, as seen in 3-aroylpyrrole syntheses .

- Bioisosteric replacement : Replace pyrazole with pyrrole rings in cannabinoid receptor antagonists to improve binding affinity (K < 10 nM) .

Q. How do structural modifications of this compound impact its anti-leishmanial activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-deficient aryl groups : p-Nitro or p-cyano substituents reduce activity due to metabolic instability, while p-fluoro enhances potency (IC < 1 µM) .

- Ring fusion : Pyrrolo[1,2-a]quinazolines exhibit higher selectivity against Leishmania amastigotes than monomeric derivatives .

- In vivo validation : Dose-response studies in murine models (e.g., 10–50 mg/kg/day) assess efficacy and toxicity thresholds .

Q. What photophysical properties make this compound derivatives suitable for optoelectronic applications?

Key properties include:

- Charge transport : Electropolymerized films show conductivity > 10 S/cm, attributed to extended π-conjugation .

- Excited-state dynamics : Stern-Volmer analysis (λ = 532 nm) quantifies quenching efficiency (K ~ 10 M) in 1,2-difluorobenzene, relevant for OLED design .

- Bandgap tuning : Substituents like p-tolylsulfonyl lower HOMO-LUMO gaps (ΔE ~ 2.8 eV), enabling visible-light absorption .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.